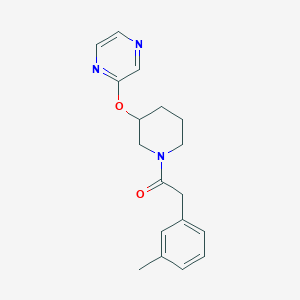

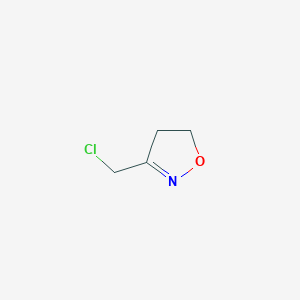

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as PZ-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets the protein-protein interaction between the oncogene c-Myc and its partner protein Max, which is crucial for the proliferation and survival of cancer cells.

Scientific Research Applications

Sigma-1 Receptor Antagonists for Pain Management

A study highlights the synthesis and pharmacological activity of pyrazoles leading to a σ1 receptor (σ1R) antagonist clinical candidate for treating pain. This compound demonstrates high aqueous solubility, permeability, metabolic stability across species, and antinociceptive properties in mice models. This development marks a significant advancement in pain management strategies, leveraging the σ1R's role in modulating pain perception (Díaz et al., 2020).

Antiviral and Antibacterial Agents

Research on the synthesis, reactions, and antiviral activity of pyrazin-2-yloxy derivatives demonstrates their potential as therapeutic agents against viruses. One study synthesized derivatives showing cytotoxicity and antiviral activities, indicating the chemical structure's critical role in antiviral efficacy (Attaby et al., 2006). Another study focused on microwave-assisted synthesis of compounds, including a piperidin-1-yl phenyl derivative, showcasing antibacterial activities. This suggests a promising approach for developing new antibacterial drugs (Merugu, Ramesh, & Sreenivasulu, 2010).

Cytotoxic Agents for Cancer Research

A unique derivative synthesized through click chemistry showed cytotoxic properties against cancer cells. This compound's synthesis, characterized by IR, NMR, and MS studies, provides insights into developing potential anticancer drugs. Its interaction with human serum albumin, analyzed through fluorescence spectroscopy, helps understand its pharmacokinetics, crucial for biological applications (Govindhan et al., 2017).

Molecular Interaction Studies

Investigation into the molecular interaction of specific antagonists with the CB1 cannabinoid receptor reveals the importance of the pyrazin-2-yloxy moiety in binding affinity and activity. Such studies contribute to understanding receptor-ligand interactions, essential for drug design and development (Shim et al., 2002).

Synthetic Methodologies

Advancements in synthetic methodologies for compounds featuring the pyrazin-2-yloxy group highlight the versatility and potential of these compounds in various applications. For example, novel synthetic routes offer efficient ways to produce derivatives with significant pharmacological potentials, such as rigid diamines important in medicinal chemistry (Smaliy et al., 2011).

properties

IUPAC Name |

2-(3-methylphenyl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14-4-2-5-15(10-14)11-18(22)21-9-3-6-16(13-21)23-17-12-19-7-8-20-17/h2,4-5,7-8,10,12,16H,3,6,9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYONYZQPXRNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCCC(C2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Fluorophenyl)-2-[N-methyl-1-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-yl)formamido]acetamide](/img/structure/B2840187.png)

![N-(2,4-difluorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2840190.png)

![4-(6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carbonyl)-1-phenethylpiperazine-2,6-dione](/img/structure/B2840191.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2840192.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2840193.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B2840196.png)

![1-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B2840200.png)

![Ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2840203.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2840210.png)